molecular formula C20H22N4O2S B2661671 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 445222-25-3

2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2661671
CAS No.: 445222-25-3
M. Wt: 382.48
InChI Key: JZORSUIGNQUEEN-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C20H22N4O2S . This compound is characterized by its unique structure, which includes a naphthyridine core, a cyano group, and a methoxyphenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The process can be carried out using different reaction conditions, such as:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and naphthyridine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24-9-8-18-15(12-24)10-14(11-21)20(23-18)27-13-19(25)22-16-4-6-17(26-2)7-5-16/h4-7,10H,3,8-9,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZORSUIGNQUEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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